((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate

Description

Chemical Identity and Classification

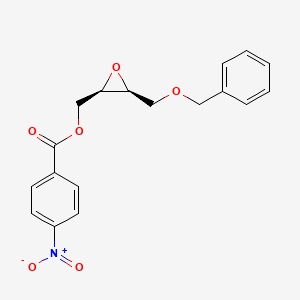

((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate is a chiral organic compound characterized by three key structural features:

- Epoxide ring : A strained three-membered oxirane ring (C–O–C) at the core, contributing to high reactivity.

- Benzyloxymethyl substituent : A benzyl-protected hydroxymethyl group (–CH2–O–CH2C6H5) attached to the C3 position of the epoxide.

- 4-Nitrobenzoate ester : A para-nitro-substituted benzoic acid ester (–OCOC6H4NO2) linked to the C2 position.

Molecular formula : C18H17NO6

Molecular weight : 343.34 g/mol

Classification :

The compound’s stereochemistry ((2R,3S)) confers chirality, with specific optical activity ([α]20/D = +34 ±1°, c = 0.5% in chloroform).

IUPAC Nomenclature and Alternative Names

Systematic IUPAC name :

(2R,3S)-3-[(Benzyloxy)methyl]oxiran-2-ylmethyl 4-nitrobenzoate

Key structural components :

- Parent: Oxirane (epoxide ring)

- Substituents:

- C3: Benzyloxymethyl group

- C2: 4-Nitrobenzoyloxy methyl group

Alternative names :

Registry Information and Identification Codes

Critical identifiers :

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 78469-86-0 | |

| MDL Number | MFCD00043126 | |

| Beilstein Registry | 5383515 | |

| UNSPSC Code | 12352005 | |

| NACRES Code | NA.22 |

Commercial availability :

Historical Context in Epoxide Chemistry

Epoxides gained prominence in the early 20th century following Nikolai Prilezhaev’s 1909 discovery of peracid-mediated epoxidation. This compound exemplifies advancements in stereoselective synthesis, particularly in:

- Asymmetric epoxidation : The (2R,3S) configuration arises from controlled oxidation of precursor alkenes using chiral catalysts or directing groups.

- Protecting group chemistry : The benzyloxy group stabilizes the hydroxymethyl moiety during synthetic sequences.

- Ester activation : The electron-withdrawing nitro group enhances the benzoate’s reactivity in nucleophilic acyl substitutions.

Synthetic relevance :

- Intermediate in pharmaceutical synthesis (e.g., GLP-1 receptor agonists)

- Building block for epoxy resins and cross-linked polymers

- Substrate for studying strain-driven ring-opening reactions

Comparative reactivity :

Properties

IUPAC Name |

[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6/c20-18(14-6-8-15(9-7-14)19(21)22)24-12-17-16(25-17)11-23-10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAOYRZETQXAAE-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(O2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]2[C@H](O2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate typically involves multiple steps:

Formation of the Epoxide Ring: This can be achieved through the epoxidation of an appropriate alkene precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Introduction of the Benzyloxy Group: This step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base like sodium hydride (NaH).

Esterification: The final step is the esterification of the epoxide intermediate with 4-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The epoxide ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different functionalized products.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various functionalized epoxide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H17NO6

- Molecular Weight : 343.34 g/mol

- CAS Number : 78469-86-0

- Melting Point : 78-80 °C

- Optical Activity : [α]20/D +34±1° (in chloroform)

The compound features an epoxide ring, a benzyloxy group, and a nitrobenzoate ester, which contribute to its reactivity and functionality in various chemical reactions.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its reactive epoxide ring and nitrobenzoate ester. It can be utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution.

Bioconjugation

The reactive groups within ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate allow for the attachment of biological molecules. This property is particularly useful in developing bioconjugates for research and therapeutic applications.

Drug Development

Due to its structural features, this compound is a candidate for developing new pharmaceuticals targeting specific enzymes or receptors. Its ability to form covalent bonds with biological targets enhances its potential in medicinal chemistry.

Materials Science

In materials science, ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate can be employed in synthesizing polymers and materials with enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate involves its interaction with various molecular targets:

Epoxide Ring: The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules.

Nitro Group: The nitro group can undergo reduction to form an amine, which can then participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Enantiomeric and Stereoisomeric Analogs

- (2S,3R)-Enantiomer (CAS 78469-86-0) :

Structurally identical but with inverted stereochemistry at C2 and C3, this enantiomer shares the same molecular formula and weight. Despite a high similarity score (0.92 ), its stereochemistry may lead to divergent biological activity or reactivity in chiral environments . - (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate (CAS 58656-99-8) :

Replacing the epoxide with a tetrahydrofuran ring reduces ring strain, altering reactivity. The similarity score (0.89 ) reflects conserved functional groups (4-nitrobenzoate ester) but differences in ring structure and hydroxyl substitution .

Functional Group Variants

- (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate (CAS 729596-46-7) :

This compound substitutes the benzyloxy group with a benzoyloxy moiety and introduces a lactone ring (5-oxooxolan). The molecular formula C₂₀H₁₈O₇ (MW: 370.4 g/mol) and lack of epoxide highlight distinct synthetic applications, such as lactone-based drug intermediates .

Epoxide-Containing Analogs

Structural and Functional Analysis

Key Properties and Reactivity

- Epoxide Reactivity : The strained oxirane ring in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in ring-opening reactions). In contrast, tetrahydrofuran analogs (e.g., CAS 58656-99-8) exhibit lower reactivity due to reduced ring strain .

- Substituent Effects : The benzyloxy group provides steric bulk and lipophilicity, while the 4-nitrobenzoate ester contributes to electron-withdrawing effects, stabilizing the molecule against hydrolysis compared to unsubstituted esters .

Tabulated Comparison of Key Compounds

Q & A

Q. What are the recommended methods for synthesizing ((2R,3S)-3-((Benzyloxy)methyl)oxiran-2-yl)methyl 4-nitrobenzoate while preserving stereochemical integrity?

Answer: Synthesis should prioritize stereocontrol, given the compound’s (2R,3S) configuration. A multi-step approach is typical:

- Epoxidation: Use Sharpless asymmetric epoxidation to establish the oxirane ring stereochemistry .

- Benzyloxy Protection: Introduce the benzyloxymethyl group via nucleophilic substitution under anhydrous conditions.

- Esterification: Couple the epoxide intermediate with 4-nitrobenzoyl chloride using a base catalyst (e.g., DMAP) in dichloromethane.

- Characterization: Confirm stereochemistry via -NMR coupling constants (e.g., vicinal protons on the oxirane ring) and optical rotation. Polarimetry and chiral HPLC can validate enantiomeric excess .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Answer:

- Storage: Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester and epoxide groups. Desiccate to avoid moisture-induced degradation .

- Handling: Use inert atmosphere techniques (argon/glovebox) for reactions. Avoid contact with reducing agents or strong acids, which may degrade the nitro group or epoxide .

- Safety: Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks, as decomposition may release carbon monoxide .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula using exact mass (e.g., 343.1087 g/mol) .

- NMR Spectroscopy: -NMR to identify carbonyl (C=O, ~170 ppm) and aromatic carbons from the 4-nitrobenzoate moiety. -NMR for benzyl protons (δ 4.5–5.0 ppm) and epoxide protons (δ 3.0–4.0 ppm) .

- FT-IR: Detect ester C=O stretching (~1720 cm) and nitro group absorption (~1520 cm) .

Advanced Research Questions

Q. How can conflicting data about the compound’s reactivity or stability be resolved in experimental design?

Answer:

- Controlled Stability Studies: Perform accelerated degradation tests under varying pH, temperature, and humidity. Monitor via HPLC to identify decomposition products (e.g., 4-nitrobenzoic acid or benzyl alcohol derivatives) .

- Computational Modeling: Use DFT (Density Functional Theory) to predict reactive sites (e.g., epoxide ring strain) and guide experimental conditions .

- Cross-Validation: Compare results with structurally similar compounds, such as fluorinated analogs (e.g., ((2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate ).

Q. What strategies are recommended for studying the compound’s potential as a substrate in enzymatic or catalytic reactions?

Answer:

- Enzyme Screening: Test lipases or esterases for selective hydrolysis of the 4-nitrobenzoate ester. Monitor reaction progress via UV-Vis (nitrophenolate release at 400 nm) .

- Catalytic Epoxide Opening: Use Lewis acids (e.g., BF) or nucleophiles (e.g., Grignard reagents) to probe regioselectivity. Analyze products via -NMR for stereochemical outcomes .

- Kinetic Studies: Employ stopped-flow techniques to measure reaction rates under varying temperatures and solvent polarities.

Q. How should researchers address the lack of toxicological data for this compound in experimental protocols?

Answer:

- Precautionary Principle: Assume acute toxicity and use ALARA (As Low As Reasonably Achievable) exposure limits. Implement cell-based assays (e.g., MTT assay on HEK293 cells) to preliminarily assess cytotoxicity .

- Environmental Safety: Follow EPA guidelines for disposal. Avoid aqueous release; use activated carbon filtration for waste containment .

- In Silico Prediction: Apply QSAR (Quantitative Structure-Activity Relationship) models like TEST or ProTox-II to estimate LD and prioritize in vivo testing .

Methodological Considerations

Q. What experimental approaches can elucidate the role of the nitro group in modulating the compound’s electronic properties?

Answer:

- Electrochemical Analysis: Cyclic voltammetry to measure reduction potentials of the nitro group. Compare with analogs lacking the nitro substituent .

- Spectroscopic Probes: UV-Vis spectroscopy to study charge-transfer interactions. TD-DFT calculations can correlate spectral shifts with electronic effects .

- X-Ray Crystallography: Resolve crystal structures to assess nitro group orientation and its impact on molecular packing .

Q. How can researchers optimize the compound’s solubility for biological assays without compromising stability?

Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (<10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- pH Adjustment: Test buffered solutions (pH 6–8) where the ester and epoxide remain stable. Avoid strongly acidic/basic conditions .

- Surfactant Micelles: Incorporate non-ionic surfactants (e.g., Tween-80) at sub-CMC concentrations to improve dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.